
Tenofovir exalidex
Übersicht
Beschreibung
Tenofovir exalidex is a novel prodrug of tenofovir, an antiviral medication primarily used to treat HIV and hepatitis B infections. This compound is designed to enhance the delivery and efficacy of tenofovir by targeting the liver, thereby reducing systemic exposure and minimizing potential side effects such as renal and bone toxicity .
Wissenschaftliche Forschungsanwendungen
Clinical Trials and Efficacy
- Phase IIa Trials : ContraVir Pharmaceuticals has reported promising results from ongoing Phase IIa clinical trials evaluating TXL in treatment-naïve patients with chronic HBV infection. The trial involved 84 participants who received escalating doses of TXL (5mg to 200mg), with initial findings indicating increased antiviral activity at the highest doses, particularly 100mg .
- Comparison with Tenofovir Disoproxil Fumarate : In early studies, TXL was compared with tenofovir disoproxil fumarate (TDF), a standard treatment for HBV. Results indicated that patients receiving the highest dose of TXL exhibited greater reductions in viral load compared to those on TDF, suggesting a potentially superior efficacy profile for TXL .
- Safety Profile : The safety assessments conducted during these trials have shown that TXL is well-tolerated, with no serious adverse events reported. This safety profile is particularly important given the renal toxicity associated with other tenofovir formulations .
Studies on Absorption and Metabolism
- Pharmacokinetic Studies : A Phase 1 pharmacokinetic study evaluated the absorption rates of various formulations of TXL in healthy subjects. The study aimed to compare new formulations against a reference formulation to determine optimal dosing strategies .
- Bioavailability : Early pharmacokinetic analyses suggest that TXL allows for once-daily dosing due to its favorable absorption characteristics and sustained release profile, which contrasts with the more frequent dosing required for TDF .
Case-Control Studies
Recent case-control studies have explored cumulative tenofovir exposure among patients co-infected with HIV and HBV. These studies highlighted that patients on TDF exhibited varying levels of tenofovir diphosphate in their blood, correlating with their viral suppression status. Such findings underscore the importance of optimizing antiviral therapy for co-infected patients and suggest that TXL may offer improved outcomes due to its enhanced liver targeting .
Development of Analogues
Research into analogues of this compound has revealed promising derivatives that maintain potent antiviral activity while exhibiting improved hepatic stability and reduced toxicity profiles. These developments are critical for advancing therapeutic options against both HIV and HBV infections .
Summary Table: Key Findings on this compound
Aspect | Details |
---|---|
Drug Class | Prodrug of Tenofovir |
Indication | Treatment of Hepatitis B Virus (HBV) |
Clinical Trial Phase | Phase IIa |
Dosage Range Tested | 5mg to 200mg |
Key Findings | Increased antiviral activity at higher doses; well-tolerated |
Mechanism | Liver-targeting structure; reduced systemic exposure |
Safety Profile | No serious adverse events reported |
Comparative Efficacy | Higher viral load reduction compared to TDF at equivalent doses |
Wirkmechanismus
Target of Action
Tenofovir Exalidex primarily targets the viral reverse transcriptase, an enzyme crucial for the replication of HIV and Hepatitis B Virus (HBV) . This enzyme is responsible for transcribing the viral RNA into DNA, a critical step in the viral replication process .
Mode of Action
Once activated by bi-phosphorylation, this compound acts as an antiviral acyclic nucleoside phosphonate . It inhibits the viral reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination . This competition and termination prevent the virus from replicating its genetic material, thereby inhibiting its ability to propagate .
Biochemical Pathways
This compound affects the biochemical pathway of viral replication. By inhibiting the reverse transcriptase enzyme, it disrupts the conversion of viral RNA into DNA . This disruption prevents the integration of viral DNA into the host cell’s genome, effectively halting the production of new virus particles .
Pharmacokinetics
This compound is designed to increase bioavailability by harnessing lipid uptake mechanisms . It has a short half-life, supporting once-daily dosing . Its pharmacokinetics show approximately dose-proportional behavior . There is no accumulation between Day 1 and Day 14, and there is a 30% decrease in AUC with a high-fat meal .
Result of Action
The result of this compound’s action is a significant reduction in the viral load of HIV and HBV in the patient’s body . By inhibiting the replication of these viruses, this compound helps to control the progression of diseases caused by these viruses .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipids, which it uses for uptake . Additionally, the drug’s efficacy can be affected by the presence of viral mutations that confer resistance to Tenofovir . The stability of this compound is also crucial for its action, and it is designed to reduce renal and bone toxicity by reducing circulating levels of Tenofovir .
Biochemische Analyse
Biochemical Properties
Tenofovir Exalidex interacts with various biomolecules in its role as an antiviral agent. It is a nucleotide analog of adenosine 50-mono-phosphate . In its parent form, Tenofovir is a dianion at physiologic pH and is associated with poor membrane permeability and low oral bioavailability . To improve these properties, Tenofovir is available as prodrugs, including this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is particularly effective against the Hepatitis B virus (HBV) and HIV, where it is 97 and 200 times more potent than Tenofovir in vitro, respectively .
Molecular Mechanism
The mechanism of action of this compound involves its conversion into Tenofovir, which selectively inhibits viral reverse transcriptase, a crucial enzyme in retroviruses such as HIV . This inhibition is selective, showing limited inhibition of human enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a short half-life, supporting once-daily dosing . There is no accumulation between Day 1 and Day 14, indicating its stability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages
Transport and Distribution
This compound is designed to target the liver, allowing for enhanced target tissue penetration . Its novel liver-targeting structure results in decreased circulating levels of Tenofovir, lowering systemic exposure and thereby reducing the potential for renal side effects .
Subcellular Localization
Given its liver-targeting design, it can be inferred that it is primarily localized in liver cells .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tenofovir Exalidex beinhaltet die Konjugation von Tenofovir mit einem Lipid-Molekül, um seine Bioverfügbarkeit zu verbessern und die Penetration in das Zielgewebe zu fördern. Der Prozess umfasst in der Regel die folgenden Schritte:
Aktivierung von Tenofovir: Tenofovir wird zunächst aktiviert, indem es in ein reaktives Zwischenprodukt umgewandelt wird.
Lipid-Konjugation: Das aktivierte Tenofovir wird dann unter spezifischen Reaktionsbedingungen mit einem Lipid-Molekül konjugiert, um this compound zu bilden.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz, Kosteneffektivität und die Einhaltung von regulatorischen Standards optimiert. Zu den wichtigsten Schritten gehören:
Bulk-Synthese: Großtechnische Synthese des aktivierten Tenofovirs und des Lipid-Konjugats.
Qualitätskontrolle: Strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.
Formulierung: Das gereinigte this compound wird in Darreichungsformen formuliert, die für den klinischen Einsatz geeignet sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tenofovir Exalidex unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Das Prodrug wird in der Leber hydrolysiert, um das aktive Tenofovir freizusetzen.
Oxidation und Reduktion: Diese Reaktionen können während des Stoffwechselprozesses auftreten und die Stabilität und Wirksamkeit der Verbindung beeinflussen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Tritt typischerweise unter physiologischen Bedingungen in der Leber auf.
Oxidation und Reduktion: Involviert Enzyme wie Cytochrom P450, die diese Reaktionen unter bestimmten Bedingungen ermöglichen.
Hauptprodukte:
Aktives Tenofovir: Das Hauptprodukt, das nach der Hydrolyse von this compound gebildet wird.
Metaboliten: Verschiedene Metaboliten können durch Oxidations- und Reduktionsreaktionen gebildet werden.
Vergleich Mit ähnlichen Verbindungen
Tenofovir Exalidex wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Tenofovir Disoproxilfumarat: Ein weiteres Prodrug von Tenofovir mit höherer systemischer Exposition und damit verbundener Nieren- und Knochentoxizität.
Tenofovir Alafenamid: Ein Prodrug mit verbessertem Sicherheitsprofil im Vergleich zu Tenofovir Disoproxilfumarat, jedoch geringerer Leber-Targeting-Effizienz als this compound.
Einzigartigkeit:
Ähnliche Verbindungen:
- Tenofovir Disoproxilfumarat
- Tenofovir Alafenamid
- Tenofovir Amibufenamid
This compound stellt einen bedeutenden Fortschritt in der antiviralen Therapie dar und bietet eine vielversprechende Option für die Behandlung von HIV und Hepatitis B mit verbesserten Sicherheits- und Wirksamkeitsprofilen.
Biologische Aktivität
Tenofovir exalidex (TXL), also known as CMX-157, is a lipid-conjugated prodrug of tenofovir, developed to enhance the pharmacokinetic (PK) profile and biological activity of tenofovir against viral infections, particularly hepatitis B virus (HBV) and human immunodeficiency virus (HIV). This compound aims to improve tissue penetration and reduce systemic toxicity compared to traditional tenofovir formulations like tenofovir disoproxil fumarate (TDF).
TXL functions by leveraging lipid uptake mechanisms, which facilitate its absorption and enhance its concentration in liver cells, the primary site for HBV replication. Once inside the cells, TXL is metabolized into its active form, tenofovir diphosphate, which inhibits viral replication by competing with natural substrates for incorporation into viral DNA during transcription processes for both HIV and HBV .
Pharmacokinetics
The PK profile of TXL is characterized by:
- Enhanced Bioavailability : TXL exhibits improved oral bioavailability compared to TDF due to its lipid conjugation, which aids in cellular uptake.
- Lower Systemic Exposure : TXL results in lower plasma concentrations of active drug, which correlates with reduced nephrotoxicity and bone density loss compared to TDF .
- Hepatic Stability : TXL demonstrates robust stability in hepatic environments, allowing for sustained antiviral activity without rapid metabolism that could lead to toxicity .
Comparative Efficacy
In comparative studies, TXL has shown promising results against HBV with minimal side effects. It has been reported to achieve effective viral suppression while maintaining a safer profile regarding renal function and bone health compared to TDF. In clinical trials, TXL was found to have a higher concentration in liver cells while producing lower systemic levels of tenofovir .
Case Studies
- Phase 1 PK Study : A study evaluated the pharmacokinetic profile of TXL in healthy subjects. Participants received various formulations of TXL, demonstrating its safety and tolerability while confirming its enhanced absorption characteristics compared to standard formulations .
- Hepatitis B Treatment : In a clinical setting, TXL was administered to patients with chronic HBV infection. Results indicated significant reductions in viral load with fewer adverse effects related to kidney function and bone density compared to TDF treatments .
Data Table: Summary of Key Findings
Eigenschaften
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H52N5O5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-36-19-17-20-38-39(34,35)24-37-25(2)21-33-23-32-26-27(29)30-22-31-28(26)33/h22-23,25H,3-21,24H2,1-2H3,(H,34,35)(H2,29,30,31)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTJKHUUZLXJIP-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOCCCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H52N5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911208-73-6 | |
Record name | HDP-Tenofovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911208736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tenofovir exalidex | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TENOFOVIR EXALIDEX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7J545MEMA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.